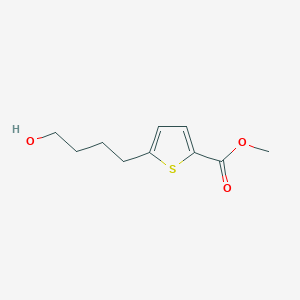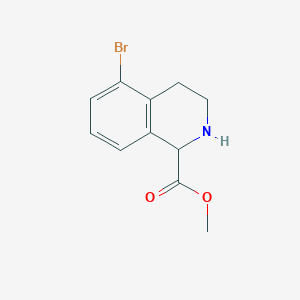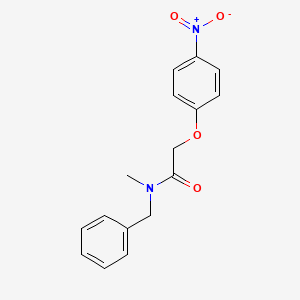
4-(2-Amino-5-methylpyridin-3-yl)phenol
概要
説明
4-(2-Amino-5-methyl-3-pyridinyl)Phenol is an organic compound characterized by the presence of both a phenol and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic and amino groups make the compound susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.
科学的研究の応用
4-(2-Amino-5-methyl-3-pyridinyl)Phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(2-Amino-5-methyl-3-pyridinyl)Phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biochemical assay or as a therapeutic agent.
類似化合物との比較
4-Amino-3-methylphenol: Shares structural similarities but lacks the pyridine ring.
2-Amino-5-hydroxytoluene: Similar in having an amino and hydroxyl group but differs in the position of the functional groups.
4-Hydroxy-2-methylaniline: Another related compound with a different arrangement of functional groups.
Uniqueness: 4-(2-Amino-5-methyl-3-pyridinyl)Phenol is unique due to the presence of both a phenol and a pyridine ring, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
4-(2-amino-5-methylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O/c1-8-6-11(12(13)14-7-8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14) |
InChIキー |
OVCDETJORNTOIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)N)C2=CC=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-](/img/structure/B8739676.png)



![7-(3,5-difluorophenyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-ol](/img/structure/B8739712.png)







